Vitamin D3 sulfate-d3 (sodium)
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Overview
Description
Vitamin D3 sulfate-d3 (sodium) is a synthetic derivative of vitamin D3, also known as cholecalciferol. This compound is characterized by the presence of a sulfate group attached to the vitamin D3 molecule, which enhances its solubility and stability in aqueous solutions. Vitamin D3 sulfate-d3 (sodium) is used in various scientific research applications due to its unique properties and potential health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of vitamin D3 sulfate-d3 (sodium) typically involves the sulfation of vitamin D3. This process can be achieved through the reaction of vitamin D3 with sulfur trioxide-pyridine complex in anhydrous pyridine, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring anhydrous conditions to avoid hydrolysis of the reactants .
Industrial Production Methods
Industrial production of vitamin D3 sulfate-d3 (sodium) involves large-scale sulfation processes using automated reactors. The process includes the precise control of temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is purified through crystallization and filtration techniques to obtain a stable and soluble form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Vitamin D3 sulfate-d3 (sodium) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert the sulfate group back to the hydroxyl group, regenerating the parent vitamin D3 molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of vitamin D3 sulfate-d3 (sodium), as well as substituted compounds with different functional groups. These products are often studied for their potential biological activities and applications .
Scientific Research Applications
Vitamin D3 sulfate-d3 (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfation reactions.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and differentiation.
Medicine: Studied for its potential therapeutic effects in bone health, immune modulation, and cardiovascular health.
Industry: Utilized in the formulation of dietary supplements and fortified foods to enhance vitamin D3 stability and bioavailability
Mechanism of Action
The mechanism of action of vitamin D3 sulfate-d3 (sodium) involves its conversion to the active form of vitamin D3, 1,25-dihydroxyvitamin D3, in the body. This active form binds to the vitamin D receptor (VDR) in target cells, regulating the expression of genes involved in calcium and phosphate homeostasis, immune response, and cell proliferation. The sulfate group enhances the solubility and stability of the compound, facilitating its absorption and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Vitamin D3 (Cholecalciferol): The parent compound, which is less soluble and stable in aqueous solutions compared to its sulfate derivative.
25-Hydroxyvitamin D3: A major circulating form of vitamin D3, which is also sulfated in the body to form 25-hydroxyvitamin D3 sulfate.
1,25-Dihydroxyvitamin D3 (Calcitriol): The active form of vitamin D3, which exerts its effects through binding to the VDR
Uniqueness
Vitamin D3 sulfate-d3 (sodium) is unique due to its enhanced solubility and stability, making it more suitable for certain applications compared to its non-sulfated counterparts. The presence of the sulfate group also allows for specific interactions with cellular receptors and enzymes, potentially leading to distinct biological effects .
Properties
Molecular Formula |
C27H43NaO4S |
---|---|
Molecular Weight |
489.7 g/mol |
IUPAC Name |
sodium;[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexyl] sulfate |
InChI |
InChI=1S/C27H44O4S.Na/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(14-11-20(23)3)31-32(28,29)30;/h12-13,19,21,24-26H,3,6-11,14-18H2,1-2,4-5H3,(H,28,29,30);/q;+1/p-1/b22-12+,23-13-;/t21-,24+,25-,26+,27-;/m1./s1/i3D2,13D; |
InChI Key |
HZXPJUMUSRXXKW-ZIBGWEQGSA-M |
Isomeric SMILES |
[2H]C(=C\1CC[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C)OS(=O)(=O)[O-])[2H].[Na+] |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)[O-])C.[Na+] |
Origin of Product |
United States |
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